molecular formula C11H20FNO4S B12311525 tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B12311525
M. Wt: 281.35 g/mol
InChI Key: KGVHXTDVFVZFMK-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20FNO4S and a molecular weight of 281.35 g/mol . It is characterized by the presence of a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorosulfonylmethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in biochemical assays, making it valuable for targeted research applications .

Properties

Molecular Formula

C11H20FNO4S

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3

InChI Key

KGVHXTDVFVZFMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F

Origin of Product

United States

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